molecular formula C13H16N4O5S B7097424 N-[[2-[(dimethylamino)methyl]-1,3-oxazol-4-yl]methyl]-2-nitrobenzenesulfonamide

N-[[2-[(dimethylamino)methyl]-1,3-oxazol-4-yl]methyl]-2-nitrobenzenesulfonamide

Cat. No.: B7097424
M. Wt: 340.36 g/mol
InChI Key: CWEFAXFFVGPITQ-UHFFFAOYSA-N
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Description

N-[[2-[(dimethylamino)methyl]-1,3-oxazol-4-yl]methyl]-2-nitrobenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a dimethylamino group, and a nitrobenzenesulfonamide moiety

Properties

IUPAC Name

N-[[2-[(dimethylamino)methyl]-1,3-oxazol-4-yl]methyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O5S/c1-16(2)8-13-15-10(9-22-13)7-14-23(20,21)12-6-4-3-5-11(12)17(18)19/h3-6,9,14H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEFAXFFVGPITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC(=CO1)CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-[(dimethylamino)methyl]-1,3-oxazol-4-yl]methyl]-2-nitrobenzenesulfonamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as a 2-amino alcohol and a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the oxazole ring is replaced by a dimethylamino group.

    Attachment of the Nitrobenzenesulfonamide Moiety: This step involves the reaction of the oxazole derivative with 2-nitrobenzenesulfonyl chloride in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Depending on the nucleophile used, various substituted sulfonamide derivatives can be obtained.

Scientific Research Applications

Chemistry

In organic synthesis, N-[[2-[(dimethylamino)methyl]-1,3-oxazol-4-yl]methyl]-2-nitrobenzenesulfonamide serves as a versatile intermediate for the preparation of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

Medically, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-[[2-[(dimethylamino)methyl]-1,3-oxazol-4-yl]methyl]-2-nitrobenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethylamino group and oxazole ring can enhance binding affinity to target proteins, influencing pathways involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methyl]-2-nitrobenzenesulfonamide: Similar structure but with a thiazole ring instead of an oxazole ring.

    N-[[2-[(dimethylamino)methyl]-1,3-oxazol-4-yl]methyl]-4-nitrobenzenesulfonamide: Similar structure but with a nitro group at a different position on the benzene ring.

Uniqueness

N-[[2-[(dimethylamino)methyl]-1,3-oxazol-4-yl]methyl]-2-nitrobenzenesulfonamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The combination of an oxazole ring with a nitrobenzenesulfonamide moiety provides distinct chemical properties that are not observed in its analogs.

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